molecular formula C17H16N2O3 B6394367 MFCD18318535 CAS No. 1261976-40-2

MFCD18318535

Cat. No.: B6394367
CAS No.: 1261976-40-2
M. Wt: 296.32 g/mol
InChI Key: GMPOUURYESFMIY-UHFFFAOYSA-N
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Description

MFCD18318535 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds often exhibit unique physicochemical properties, such as high thermal stability and bioavailability, making them valuable in drug development and industrial applications.

Properties

IUPAC Name

3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-11-18-7-6-14(15)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPOUURYESFMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688371
Record name 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-40-2
Record name 3-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18318535 can be achieved through several routes. One common method involves the reaction of N-nitroso-N-alkyl compounds with a base. For instance, N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) can be used in this preparation. Additionally, methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride (BF3) . Industrial production methods often focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

MFCD18318535 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18318535 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in drug development. Industrially, this compound is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD18318535 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings:

In contrast, CAS 1533-03-5’s trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a trait likely shared by this compound .

Synthetic Complexity :

  • CAS 1761-61-1 requires bromination under harsh conditions (e.g., HBr/AcOH), whereas this compound’s synthesis may involve milder fluorination steps, as inferred from green chemistry methods in .

Comparison with Functionally Similar Compounds

This compound’s functional analogs are selected based on shared applications (e.g., catalysis, drug intermediates):

Compound CAS No. Primary Use Key Advantage Over this compound Limitation
CAS 918538-05-3 918538-05-3 Anticancer agent intermediate Higher solubility (Log S = -2.47) Lower thermal stability
CAS 18212-20-9 18212-20-9 Polymer crosslinking agent Cost-effective production Reduced bioavailability

Research Insights:

  • Catalytic Applications :
    CAS 918538-05-3’s iodinated structure enables Suzuki-Miyaura coupling, a reactivity that this compound may lack due to its fluorinated backbone .
  • Toxicity Profile :
    Both this compound and CAS 18212-20-9 exhibit H315-H319-H335 hazard codes, indicating irritancy risks, necessitating identical safety protocols .

Critical Analysis of Divergent Data

  • Synthesis Yields :
    Fluorinated analogs like CAS 1533-03-5 achieve >95% yields via column chromatography , whereas brominated derivatives (e.g., CAS 1761-61-1) report lower yields (70–80%) due to side reactions . This suggests this compound’s fluorination may favor higher efficiency.
  • Solubility Conflicts : CAS 918538-05-3’s ESOL Log S (-2.47) contradicts its Ali Log S (-1.98), highlighting variability in predictive models that may extend to this compound .

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